molecular formula C27H26N4O5S2 B2920693 Ethyl 4-((4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-50-7

Ethyl 4-((4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2920693
CAS No.: 361174-50-7
M. Wt: 550.65
InChI Key: JYELWULGRLJVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic organic compound featuring a complex polycyclic architecture. Its structure comprises:

  • An ethyl carboxylate group linked to a piperazine ring.
  • A sulfonyl bridge connecting the piperazine to a phenyl carbamate moiety.
  • A 4,5-dihydroacenaphtho[5,4-d]thiazole system, a fused bicyclic scaffold with a thiazole ring.

Properties

IUPAC Name

ethyl 4-[4-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5S2/c1-2-36-27(33)30-12-14-31(15-13-30)38(34,35)20-10-8-18(9-11-20)25(32)29-26-28-24-21-5-3-4-17-6-7-19(23(17)21)16-22(24)37-26/h3-5,8-11,16H,2,6-7,12-15H2,1H3,(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYELWULGRLJVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C5CCC6=C5C4=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological effects, focusing on its anti-proliferative properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol
  • CAS Number : Not available in the provided sources.

The compound features a piperazine moiety, which is known for its versatility in medicinal chemistry, particularly in the development of various pharmacological agents.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in cellular signaling pathways. The presence of the thiazole and piperazine groups suggests potential activity as an inhibitor of certain enzymes or receptors.

Potential Targets:

  • EGFR (Epidermal Growth Factor Receptor) : Compounds with similar structures have shown inhibitory effects on EGFR, which is crucial in oncogenesis.
  • BRAFV600E : This mutation is a common driver in melanoma and other cancers; dual inhibition strategies targeting both EGFR and BRAF are being explored for enhanced therapeutic efficacy.

Anti-Proliferative Activity

Recent studies have assessed the anti-proliferative effects of related compounds against various cancer cell lines. For instance, a related compound demonstrated significant inhibition against HT-29 (colon cancer), Panc-1 (pancreatic cancer), A-549 (lung cancer), and MCF-7 (breast cancer) cell lines with IC50 values ranging from 38 nM to 101 nM .

Table 1: Anti-Proliferative Activity of Related Compounds

CompoundCancer Cell LineIC50 (nM)
Compound AHT-2938
Compound BPanc-144
Compound CA-54950
Compound DMCF-746

This table illustrates that the compound exhibits promising anti-cancer activity, potentially making it a candidate for further development in targeted cancer therapies.

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of derivatives related to the target compound. The research highlighted that modifications in the chemical structure significantly influenced biological activity. For example, substituents on the piperazine ring altered the binding affinity to target proteins and consequently affected anti-proliferative efficacy .

Key Findings:

  • Substituent Effects : Variations in substituents led to changes in IC50 values, indicating that structural modifications can enhance or diminish biological activity.
  • Selectivity : Some derivatives exhibited selectivity for specific cancer types, suggesting potential for personalized medicine approaches.

Comparison with Similar Compounds

Key Functional Groups and Moieties

  • Sulfonamide-Piperazine Systems: Compounds like 5-ethoxymethyleneamino-3-aryl-1-(4-nitrophenyl)pyrazole-4-carbonitriles () share sulfonamide linkages and aromatic systems but lack the fused dihydroacenaphthothiazole group, which may enhance π-π stacking or target binding in the target compound .

Table 1: Structural Comparison

Compound Core Structure Key Functional Groups Molecular Complexity
Target Compound Dihydroacenaphthothiazole Sulfonylpiperazine, carbamoylphenyl High (3 fused rings)
Pyrazole-4-carbonitriles (15a/b) Pyrazole Ethoxymethyleneamino, nitrophenyl Moderate (2 rings)
Pyrazolo-triazolo-pyrimidines (16a/b) Triazolo-pyrimidine Fluorophenyl, dichlorophenyl High (4 fused rings)

Physicochemical Properties

Table 2: Property Comparison

Compound Melting Point (°C) Solubility (Polarity) Molecular Weight (g/mol)
Target Compound Not reported Likely low (aromatic) ~550 (estimated)
15a (4-fluorophenyl) 194–196 Moderate (THF) 393.35
16a (triazolo-pyrimidine) >340 Low (DMSO) 512.48

The target’s higher molecular weight and fused rings may reduce solubility compared to simpler pyrazoles but enhance thermal stability akin to triazolo-pyrimidines .

Spectral Data

Table 3: Spectral Features (Hypothetical)

Technique Target Compound (Predicted) Pyrazole-4-carbonitriles (15a/b)
¹H-NMR δ 8.2–8.5 (acenaphthothiazole H), δ 3.5–4.0 (piperazine) δ 8.0–8.3 (nitrophenyl H), δ 4.2 (ethoxy CH2)
IR 1670 cm⁻¹ (C=O), 1150 cm⁻¹ (SO₂) 2200 cm⁻¹ (CN), 1650 cm⁻¹ (C=O)

The target’s IR would distinguish it via sulfonyl (SO₂) stretches, while its NMR would reflect aromatic complexity .

Similarity Metrics and Virtual Screening

As per , structural similarity is often assessed using:

  • Tanimoto Coefficient : Measures fingerprint overlap; the target’s unique dihydroacenaphthothiazole may reduce similarity to common sulfonamide libraries.
  • MACCS Keys : Would highlight shared piperazine/sulfonamide motifs but miss fused-ring contributions .

Dissimilarity in fused systems could be advantageous for targeting novel binding sites despite lower similarity scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.